
N1-(sec-Butyl)-N3-methyl-1,3-propanediamine
Overview
Description
N1-(sec-Butyl)-N3-methyl-1,3-propanediamine is an organic compound characterized by the presence of a secondary butyl group and a methyl group attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine typically involves the reaction of sec-butylamine with 1,3-dibromopropane, followed by methylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and bases such as sodium hydride are frequently used.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N1-(sec-Butyl)-N3-methyl-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N1-(sec-Butyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine
- N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamine
- N1-(tert-Butyl)-N3-methyl-1,3-propanediamine
Comparison: N1-(sec-Butyl)-N3-methyl-1,3-propanediamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
N'-butan-2-yl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-8(2)10-7-5-6-9-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFURJXCALEPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)
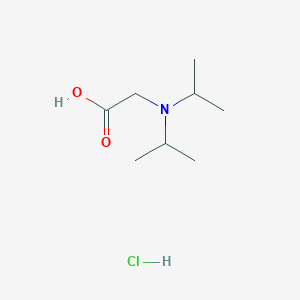
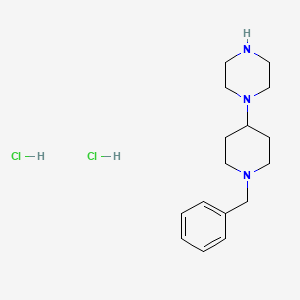
![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)
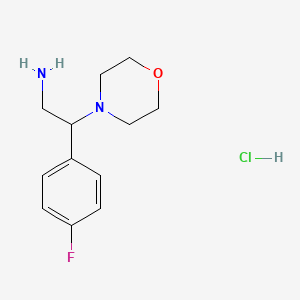
![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)
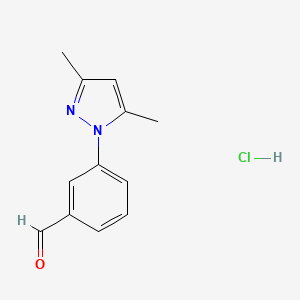
![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)
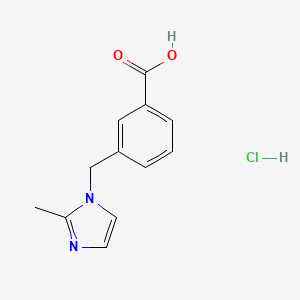
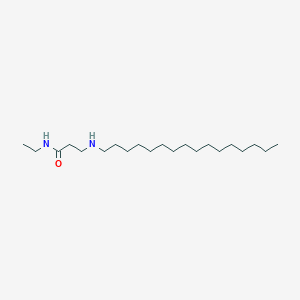

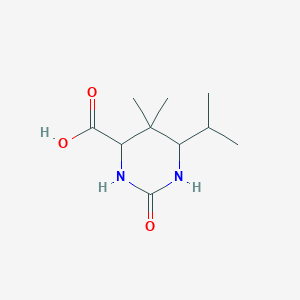
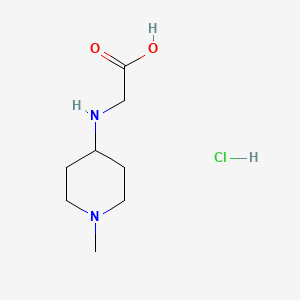
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
